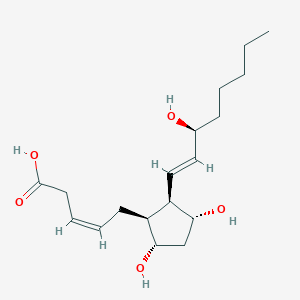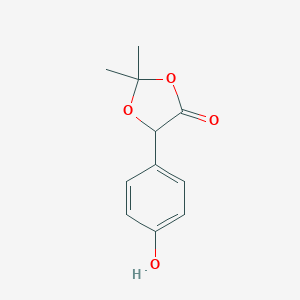![molecular formula C18H17N3O2 B106331 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 15757-54-7](/img/structure/B106331.png)
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as DABCO-nitro, is a highly reactive chemical compound that has been widely used in scientific research. This compound is a bicyclic organic compound that consists of a diazabicyclo[3.1.0]hexane ring system and a nitrophenyl group. DABCO-nitro has been used in various scientific applications, including as a catalyst, a ligand, and a reagent.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is based on its ability to act as a nucleophile, which allows it to react with various electrophiles. The nitrophenyl group in 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is highly reactive and can undergo various reactions, including reduction and substitution reactions.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can cause cytotoxicity in certain cell lines, indicating its potential for use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and the formation of impurities.
Orientations Futures
There are several future directions for the use of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in scientific research. One potential application is its use as a catalyst for the synthesis of chiral compounds. Another potential application is its use in the synthesis of new anticancer agents. Additionally, further studies are needed to investigate the biochemical and physiological effects of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a solvent such as acetonitrile. This reaction results in the formation of a yellow crystalline product that can be purified through recrystallization.
Applications De Recherche Scientifique
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been used in various scientific research applications, including as a catalyst for organic reactions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. One of the most significant applications of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its use in the synthesis of nitroalkenes, which are important intermediates in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
15757-54-7 |
|---|---|
Nom du produit |
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2,2-dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)19-15(12-6-4-3-5-7-12)17-16(20(17)18)13-8-10-14(11-9-13)21(22)23/h3-11,16-17H,1-2H3 |
Clé InChI |
ZURRJBURTJNBNL-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
SMILES canonique |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Autres numéros CAS |
15757-54-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



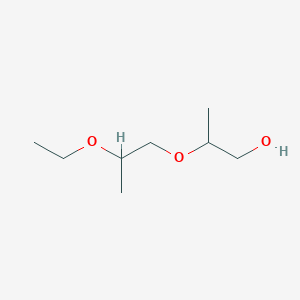
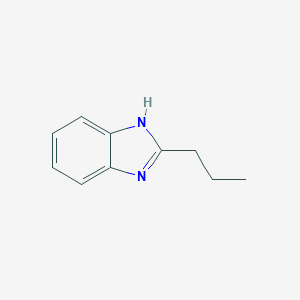

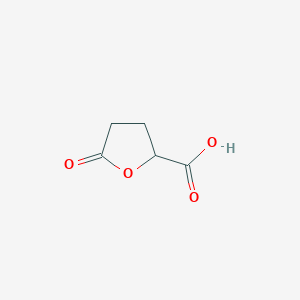
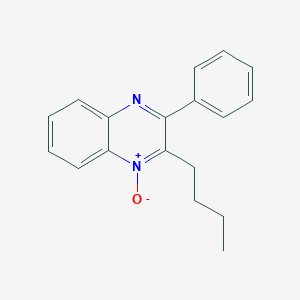

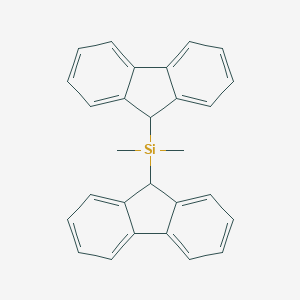

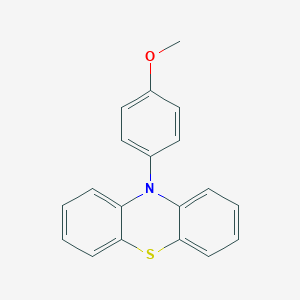

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
